
N-diethylboranyl-N-ethoxynitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-diethylboranyl-N-ethoxynitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a boron atom bonded to two ethyl groups and an ethoxy group, making it a unique member of the amide family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-diethylboranyl-N-ethoxynitrous amide can be achieved through various methods. One common approach involves the reaction of diethylborane with ethoxynitrous amide under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach maximizes efficiency and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-diethylboranyl-N-ethoxynitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce simpler amides or amines.
Aplicaciones Científicas De Investigación
N-diethylboranyl-N-ethoxynitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying boron-related biological processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-diethylboranyl-N-ethoxynitrous amide involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate enzymatic reactions and other cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMA): Another versatile solvent with similar properties to DMF.
N,N-Diethylacetamide: Shares structural similarities with N-diethylboranyl-N-ethoxynitrous amide but lacks the boron atom.
Uniqueness
This compound is unique due to the presence of the boron atom, which imparts distinct chemical properties. This makes it particularly useful in applications where boron chemistry is essential, such as in the synthesis of boron-containing compounds and materials.
Propiedades
Número CAS |
89585-03-5 |
|---|---|
Fórmula molecular |
C6H15BN2O2 |
Peso molecular |
158.01 g/mol |
Nombre IUPAC |
N-diethylboranyl-N-ethoxynitrous amide |
InChI |
InChI=1S/C6H15BN2O2/c1-4-7(5-2)9(8-10)11-6-3/h4-6H2,1-3H3 |
Clave InChI |
ROKLJRIJMWPLLQ-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)N(N=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


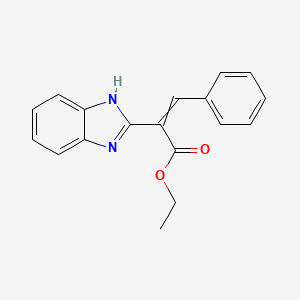
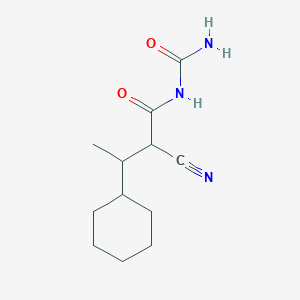
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)

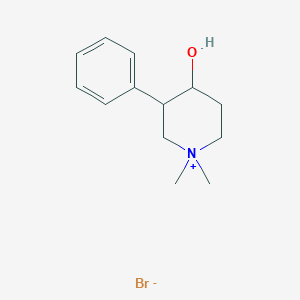

![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
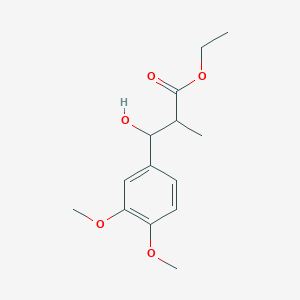

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)
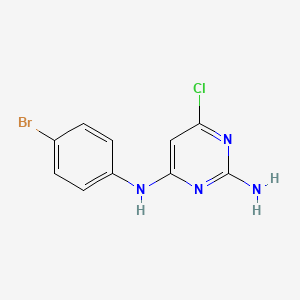

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
